Desethylamiodarone is the primary active metabolite of the antiarrhythmic drug Amiodarone. [, ] It's classified as a benzofuran derivative and exhibits similar, yet distinct, pharmacological properties compared to its parent compound. [, ] Research on Desethylamiodarone is crucial for understanding the long-term effects of Amiodarone therapy, as Desethylamiodarone accumulates in tissues during prolonged treatment. [, , , , ] This accumulation raises questions regarding its contribution to both the therapeutic benefits and potential adverse effects associated with Amiodarone. [, , ]
While the provided papers acknowledge Desethylamiodarone's structure as a benzofuran derivative, they lack specific details about its molecular structure, bond lengths, angles, and conformation. [, , , ] Further investigation utilizing techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling would be necessary to elucidate its precise three-dimensional structure.
Desethylamiodarone exhibits a complex mechanism of action, influencing various cellular processes, often in ways distinct from Amiodarone. [, , ]
Calcium Channel Modulation: While Amiodarone displays calcium channel blocking activity, Desethylamiodarone demonstrates minimal interaction with dihydropyridine and phenylalkylamine calcium antagonist binding sites. [] This suggests that the calcium channel blocking effects observed with Amiodarone therapy might be primarily attributed to Amiodarone itself rather than its metabolite. []
Thyroid Hormone Metabolism: Both Amiodarone and Desethylamiodarone interfere with thyroid hormone metabolism, leading to decreased serum T3 levels and increased reverse T3 levels. [, ] This suggests a potential role of Desethylamiodarone in both the therapeutic and adverse effects related to thyroid function during chronic Amiodarone treatment. []
Mitochondrial Effects: Amiodarone, but not Desethylamiodarone, demonstrates protective effects on mitochondrial function in the heart by inhibiting the mitochondrial permeability transition pore (mPTP). [] This suggests that the cardioprotective properties of Amiodarone, particularly in the context of ischemia-reperfusion injury, are primarily attributed to the parent compound rather than its metabolite. []
Understanding Amiodarone's Long-Term Effects: Research on Desethylamiodarone is crucial for understanding the long-term effects of Amiodarone therapy. Its accumulation in tissues raises questions about its contribution to both the drug's efficacy and potential side effects. [, , , , ]
Therapeutic Drug Monitoring: Monitoring Desethylamiodarone levels in patients undergoing Amiodarone therapy can be beneficial in managing the treatment and predicting the occurrence of certain side effects. [, ]
Developing New Antiarrhythmic Drugs: Investigating the unique pharmacological profile of Desethylamiodarone, particularly its distinct effects on cardiac electrophysiology compared to Amiodarone, could pave the way for developing new and more targeted antiarrhythmic drugs. [, ]
Studying Drug-Induced Phospholipidosis: The accumulation of Desethylamiodarone in alveolar macrophages, leading to phospholipidosis, serves as a model for studying drug-induced lipid storage disorders. [, , ]
Investigating Drug Interactions: Desethylamiodarone's inhibitory effect on specific cytochrome P450 enzymes, particularly CYP2C9, is relevant for understanding potential drug interactions with co-administered medications. [, ]
CAS No.: 40934-68-7
CAS No.: 24622-61-5
CAS No.: 105227-32-5
CAS No.: 16169-16-7
CAS No.: 1912-55-6
CAS No.: 47447-53-0